3-Amino-4-chlorophenylboronic acid
Overview
Description
3-Amino-4-chlorophenylboronic acid is a compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been explored for various applications, including catalysis and pharmaceuticals. The boronic acid moiety, in particular, is known for its role in catalyzing organic reactions and its potential in medicinal chemistry due to its ability to form reversible covalent bonds with diols and carbohydrates .
Synthesis Analysis
The synthesis of related aminoboronic acids has been a topic of interest due to their catalytic properties and potential applications. For instance, 3-chlorophenylboronic acid has been used as a catalyst in the synthesis of 3-aminoalkylated indoles, demonstrating the utility of chlorophenylboronic acids in facilitating organic reactions under mild conditions . Additionally, the synthesis of aminoboronic acids has been described, highlighting the challenges in isolation and purification but also their promising role as bifunctional organic catalysts .
Molecular Structure Analysis
While 3-Amino-4-chlorophenylboronic acid itself was not analyzed, studies on similar compounds have been conducted. For example, the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid were investigated using various spectroscopic methods and computational analyses. These studies provide insights into the stability of the molecule and the occurrence of intramolecular charge transfer .
Chemical Reactions Analysis
The chemical reactivity of chlorophenylboronic acids and their derivatives has been explored in several contexts. Aminoboronic acids have been shown to catalyze a range of reactions, including hydrolysis, etherification, direct amide formation, and aldol reactions . The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its pharmacological evaluation as a GABAB receptor antagonist also exemplifies the chemical and biological relevance of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-Amino-4-chlorophenylboronic acid have been characterized through various studies. The crystal and molecular structures of compounds with similar functional groups have been determined, providing information on their conformation and intermolecular interactions . Additionally, the synthesis and characterization of other amino acid derivatives have contributed to understanding the influence of different substituents on the properties of these molecules .
Scientific Research Applications
Detailed Description of the Methods of Application or Experimental Procedures
The experiments involved varying the solvent and the molar ratio of boronic acid to a pharmaceutical compound (e.g., 1:1, 2:1, 1:2). The screening process for new crystal phases revealed that the formation of the different molecular complexes was strongly influenced by the molar ratio and the presence or absence of water in the solvent .
Thorough Summary of the Results or Outcomes Obtained
The new molecular crystals were characterized through single crystal X-ray diffraction and differential scanning calorimetry (DSC) analyses. The single crystal analyses of the molecular complexes revealed an unexpected variety in the hydrogen bonding network interactions that can be produced by the –B (OH) 2 motif .
1. Specific Scientific Field: Nanotechnology and Biomedical Sciences .
Detailed Description of the Methods of Application or Experimental Procedures
CDs with different doping elements were successfully synthesized via a simple hydrothermal strategy. 3-Amino-4-chlorophenylboronic acid, along with other compounds, were used as precursors . The B/N co-doping CDs (BNCDs) derived from 3-aminobenzeneboronic acid showed the brightest fluorescence among the CDs products with a quantum yield at 0.15 . The fluorescence of BNCDs exhibits good photostability and excitation-independent emission behavior .
1. Specific Scientific Field: Chemical Sensing .
3. Detailed Description of the Methods of Application or Experimental Procedures: The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample . The specific methods of application or experimental procedures would depend on the specific sensing application and the substances being detected .
Thorough Summary of the Results or Outcomes Obtained
Safety And Hazards
Future Directions
Boronic acids, including 3-Amino-4-chlorophenylboronic acid, have been gaining interest in medicinal chemistry due to their potential biological applications . The introduction of a boronic acid group to bioactive molecules has shown to improve existing activities . Therefore, extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(3-amino-4-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGAGFPHVVBHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402116 | |
Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chlorophenylboronic acid | |
CAS RN |
850689-36-0 | |
Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.